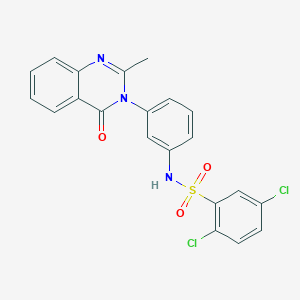
2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound that has been studied for its potential use in scientific research. This compound is also known as DZ-2384 and belongs to the class of sulfonamide compounds.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
2,5-Dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound that has been the subject of various research studies due to its potential in synthesizing pharmacologically active derivatives. For instance, Rahman et al. (2014) explored the synthesis of N-substituted benzene sulfonamide derivatives, including quinazoline derivatives, and evaluated their diuretic, antihypertensive, and anti-diabetic activities in rats. They found that certain compounds exhibited potent activity, highlighting the potential of these derivatives in therapeutic applications (Rahman et al., 2014).
Catalytic and Chemical Properties
The compound's chemical structure lends itself to various catalytic and synthetic applications. For example, Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, demonstrating their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This study highlights the potential of such compounds in catalysis (Dayan et al., 2013).
Antimicrobial and Antifungal Activities
In addition to their potential in pharmacology and catalysis, derivatives of this compound have been studied for their antimicrobial properties. For instance, Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activities, contributing to the understanding of their potential use in combating microbial infections (Habib et al., 2013).
Anticancer and Anti-HIV Potential
The compound's derivatives have also been explored for their potential in anticancer and anti-HIV therapies. Research by Pomarnacka and Kornicka (2001) focused on synthesizing 2-mercaptobenzenesulfonamide derivatives and testing them for their in vitro anticancer and anti-HIV activities, demonstrating moderate activity against certain cancer and HIV strains (Pomarnacka & Kornicka, 2001).
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-11-14(22)9-10-18(20)23/h2-12,25H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJUUVKQNNCSSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

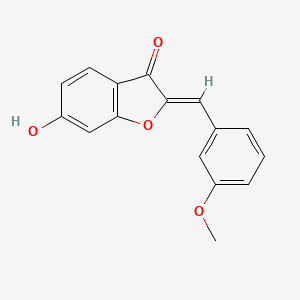
![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
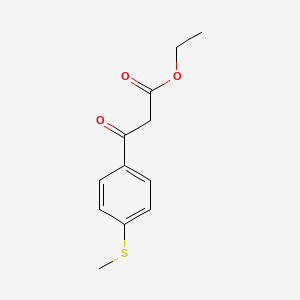
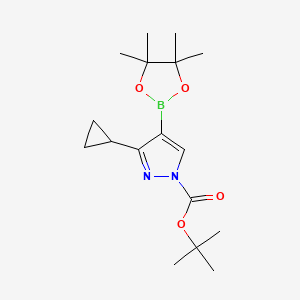
![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)
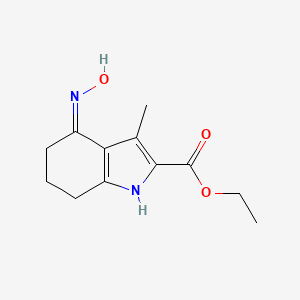
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395143.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)